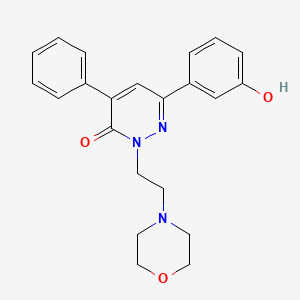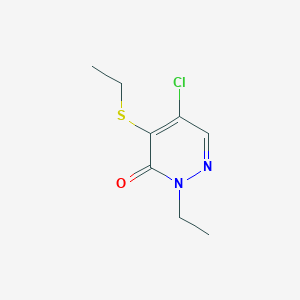
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine derivatives with diketones or their equivalents.
Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Thioether Formation: The ethylthio group is introduced by reacting the intermediate compound with ethanethiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethylthio groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-ethyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-(ethylthio)pyridazin-3(2H)-one
Uniqueness
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is unique due to the presence of both ethyl and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propiedades
Número CAS |
105651-67-0 |
|---|---|
Fórmula molecular |
C8H11ClN2OS |
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
5-chloro-2-ethyl-4-ethylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-11-8(12)7(13-4-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |
Clave InChI |
HHLRVZUPZQLTON-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)Cl)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
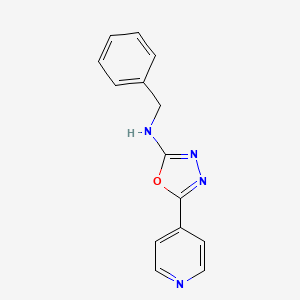

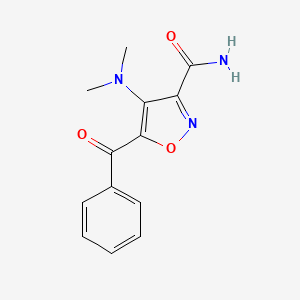
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)

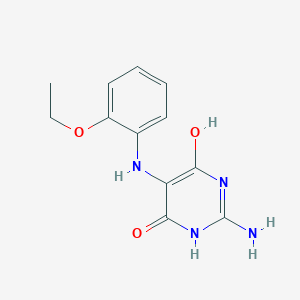
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
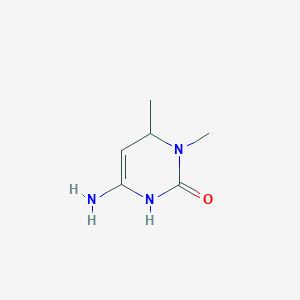

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)


